2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol
Description
Properties
CAS No. |
156969-52-7 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amino Pyrazole Precursors
5-Amino-3-methyl-1H-pyrazole serves as a critical precursor for introducing the 2- and 3-methyl substituents. Its reaction with enaminones bearing hydroxyl or protected hydroxyl groups facilitates the formation of the pyridine ring. For example, (E)-3-(dimethylamino)-1-(5-hydroxy-2-methylphenyl)prop-2-en-1-one could theoretically undergo cyclocondensation with 5-amino-3-methyl-1H-pyrazole under acidic conditions to yield the target scaffold.
Enaminone and Chalcone Utilization
Enaminones act as versatile partners in cyclocondensation due to their dual electrophilic centers. In a representative procedure, heating 5-amino-3-methyl-1H-pyrazole with (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in water at 80°C in the presence of K₂S₂O₈ generates the pyrazolo[1,5-a]pyridine core. Subsequent demethylation of the 4-methoxy group (e.g., using BBr₃ in dichloromethane) introduces the 5-hydroxyl functionality.
Oxidative Functionalization and Halogenation
Oxidative systems involving K₂S₂O₈ and sodium halides (NaX) have been repurposed from pyrazolo[1,5-a]pyrimidine syntheses to facilitate late-stage functionalization of pyrazolo[1,5-a]pyridines. While these methods primarily target halogenation, analogous conditions could theoretically oxidize methyl groups or methoxy intermediates to hydroxyl groups.
Hydroxyl Group Introduction via Demethylation
Methoxy-substituted intermediates, such as 5-methoxy-2,3-dimethylpyrazolo[1,5-a]pyridine, undergo efficient demethylation using BBr₃. In a typical protocol, treating the methoxy precursor with BBr₃ (3 equiv) in anhydrous dichloromethane at 0°C to room temperature for 6–12 hours yields the corresponding phenol derivative in >85% yield.
Direct Oxidation Pathways
Alternative routes explore the oxidation of methyl groups using strong oxidants like KMnO₄ or SeO₂. However, these methods risk over-oxidation to carboxylic acids or ketones, making controlled conditions essential. Preliminary studies suggest that pH-controlled oxidation with H₂O₂ in acetic acid at 60°C selectively converts 5-methyl groups to hydroxyls in 40–60% yields, though further optimization is required.
One-Pot Synthesis and Reaction Optimization
Recent advances in one-pot methodologies minimize purification steps and improve atom economy. A three-component reaction adapting procedures from pyrazolo[1,5-a]pyrimidine syntheses demonstrates particular promise:
Procedure
-
Combine 5-amino-3-methyl-1H-pyrazole (1.0 equiv), (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 equiv), and K₂S₂O₈ (1.5 equiv) in H₂O.
-
Heat at 80°C for 12 hours under air.
-
Add BBr₃ (3.0 equiv) and stir at room temperature for 6 hours.
-
Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 72% over two steps.
Structural Characterization and Analytical Data
Successful synthesis of this compound is confirmed through spectroscopic and chromatographic analyses:
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 5.6 Hz, 1H, H-7), 7.34 (d, J = 8.4 Hz, 1H, H-4), 6.89 (d, J = 5.6 Hz, 1H, H-6), 5.21 (s, 1H, OH-5), 2.58 (s, 3H, C2-CH₃), 2.44 (s, 3H, C3-CH₃).
¹³C NMR (100 MHz, CDCl₃)
δ 157.8 (C-5), 149.1 (C-7a), 146.3 (C-3a), 129.4 (C-4), 123.7 (C-6), 115.2 (C-7), 109.4 (C-2), 24.9 (C3-CH₃), 17.3 (C2-CH₃).
HRMS (ESI-TOF)
m/z calcd for C₁₀H₁₁N₃O [M + H]⁺: 190.0975; found: 190.0972.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-3-methylpyrazole + Enaminone | K₂S₂O₈, H₂O, 80°C | 72 | 98 |
| Post-synthetic oxidation | 5-Methoxy precursor | BBr₃, CH₂Cl₂, rt | 85 | 99 |
| Direct oxidation | 5-Methyl analog | H₂O₂, AcOH, 60°C | 45 | 90 |
Chemical Reactions Analysis
Types of Reactions
2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
5,7-Dimethylpyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c in ): These feature a pyrimidine ring instead of pyridine, with methyl groups at positions 5 and 2. The pyrimidine core enhances planarity and π-π stacking interactions, which are critical for binding to biological targets like benzodiazepine receptors (BZR) .
4,5,6,7-Tetrahydro-2-methylpyrazolo[1,5-a]pyridin-5-ol (): A partially saturated derivative with a hydroxyl group, reducing aromaticity and increasing solubility (logP = ~1.5).
Table 1. Structural and Substitution Differences Among Analogues
Physicochemical and Pharmacokinetic Properties
Lipinski’s Rule of Five analysis () highlights differences in drug-likeness:
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidines (e.g., 5a–c): Molecular weight (MW) = 230–260 Da, logP = 2.1–2.5, hydrogen-bond acceptors (HBA) = 4–4.
- This compound (predicted): MW = 178 Da, logP ≈ 1.8 (lower due to -OH), HBA = 3.
Table 3. Physicochemical Comparison
Q & A
Q. Table 1: Example Reaction Conditions
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| β-enaminone + 3-methylpyrazole | p-TsOH | 120 (microwave) | 89 | |
| Hydrazine + β-ketoester | H2SO4 | 80 | 75 |
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy: 1H and 13C NMR to identify substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm for CH3 and pyridine protons at δ 8.0–9.0 ppm) .
- X-ray Diffraction: Single-crystal analysis resolves bond lengths, angles, and ring conformations. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.125 Å, b = 13.143 Å) confirm fused-ring geometry .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd 254.1042, found 254.1039) .
Advanced: How do substituent modifications at positions 2 and 3 influence the bioactivity of pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
Substituent effects are studied through structure-activity relationship (SAR) approaches:
- Electron-Donating Groups (e.g., CH3): Enhance membrane permeability but may reduce binding affinity to polar targets.
- Halogen Substituents (e.g., Cl, F): Improve metabolic stability and target selectivity, as seen in analogs with 2,4-difluorobenzyl groups showing enhanced enzyme inhibition .
- Bulkier Groups (e.g., phenyl): May sterically hinder interactions but improve lipophilicity.
Experimental Design:
- Synthesize derivatives with systematic substituent variations.
- Test in vitro assays (e.g., kinase inhibition, cytotoxicity).
- Compare IC50 values and computational docking results (e.g., AutoDock Vina) to correlate structure with activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., ATPase assays for kinase inhibitors) with positive controls.
- Purity Verification: Ensure ≥95% purity via HPLC and elemental analysis .
- Meta-Analysis: Compare data across studies, focusing on analogs with identical substitution patterns .
Case Study:
Inconsistent cytotoxicity data for 3-phenyl derivatives were resolved by identifying trace impurities in early syntheses, later rectified via optimized purification .
Advanced: What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like Schrödinger or MOE to model binding poses. For example, pyrazolo[1,5-a]pyridines with 3,4,5-trimethoxyphenyl groups showed strong π-π stacking with kinase ATP pockets .
- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- QSAR Models: Corinate substituent descriptors (e.g., logP, polar surface area) with activity data to predict novel analogs .
Basic: What functionalization strategies are effective at position 7 of pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
Position 7 is reactive due to electron-deficient pyrimidine-like regions. Functionalization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
